

"crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide"

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Compound of Interest

Compound Name: *N*-(4-Aminophenyl)-4-methylbenzenesulfonamide

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An In-depth Technical Guide on the Crystal Structure of **N**-(4-Aminophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of **N**-(4-Aminophenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. The document details the crystallographic parameters, molecular geometry, and supramolecular features determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis and crystallization of the title compound, providing a reproducible methodology for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design and development, offering insights into the solid-state conformation and intermolecular interactions that can influence the physicochemical and biological properties of this class of compounds.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of sulfonamides is often dictated by their molecular structure and the

intricate network of intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure is therefore paramount for rational drug design and the development of new therapeutic agents. This guide focuses on the detailed crystallographic analysis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** (C₁₃H₁₄N₂O₂S). The title compound crystallized with two independent molecules in the asymmetric unit, both adopting V-shaped conformations.^[2] The crystal structure is stabilized by a three-dimensional network of N—H···O and N—H···N hydrogen bonds.^[2]

Crystallographic Data

The crystal structure of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement.^[2]

Parameter	Value
Crystal Data	
Chemical Formula	C ₁₃ H ₁₄ N ₂ O ₂ S
Formula Weight	262.32 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.0598 (3)
b (Å)	14.7702 (11)
c (Å)	35.026 (2)
V (Å ³)	2617.7 (3)
Z	8
Temperature (K)	296
Radiation	Mo Kα (λ = 0.71073 Å)
μ (mm ⁻¹)	0.24
Crystal Size (mm)	0.41 × 0.35 × 0.20
Data Collection	
Diffractometer	Bruker APEXII CCD
Absorption Correction	Multi-scan (SADABS)
Tmin / Tmax	0.907 / 0.953
Measured Reflections	14160
Independent Reflections	6049
Reflections with I > 2σ(I)	3138
Rint	0.048
Refinement	

R[F ² > 2σ(F ²)]	0.058
wR(F ²)	0.122
S (Goodness-of-fit)	0.98
Reflections	6049
Parameters	345
Δρ _{max} / Δρ _{min} (e Å ⁻³)	0.19 / -0.23
Flack Parameter	-0.03 (8)

Molecular and Crystal Structure

The asymmetric unit of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** contains two independent molecules, designated as A and B.^[2] Both molecules adopt a similar V-shaped conformation.^[2]

Key conformational features:^[2]

- The dihedral angles between the benzene rings are identical at 45.86 (13)°.
- The C—S—N—C torsion angles are similar, with values of 67.9 (3)° for molecule A and 70.2 (3)° for molecule B.
- The bond angle sums around the sulfonamide nitrogen atoms (N1 and N3) are 349.4° and 344.1°, respectively, indicating a tendency towards a pyramidal geometry.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The molecules are linked by N—H⋯O and N—H⋯N interactions, which generates a three-dimensional network structure.^[2]

Experimental Protocols

Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide^[2]

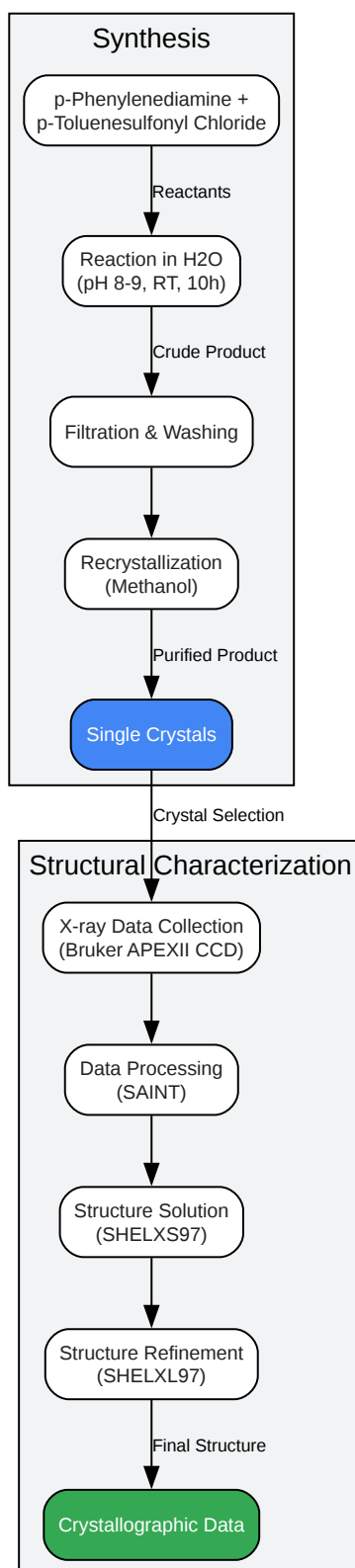
- To a 100 ml round-bottom flask containing p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml), add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).
- Stir the resulting suspension for 10 hours at room temperature.
- Maintain the pH of the reaction mixture between 8 and 9 by the addition of a 3% sodium carbonate solution.
- Collect the light brown precipitate that forms by filtration.
- Wash the precipitate with distilled water and allow it to dry.
- Recrystallize the crude product from methanol to obtain light brown needles of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Single-Crystal X-ray Diffraction[2]

- Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo K α radiation.
- Cell Refinement and Data Reduction: Cell refinement and data reduction were performed using the SAINT software package.
- Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined using SHELXL97.
- Hydrogen Atom Treatment: The N-bound hydrogen atoms were located in a difference Fourier map and refined freely. The C-bound hydrogen atoms were placed in calculated positions and treated as riding atoms.
- Molecular Graphics: The ORTEP-3 program was used to generate molecular graphics.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and structural characterization of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.



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Caption: Experimental workflow for synthesis and crystallographic analysis.

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References

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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